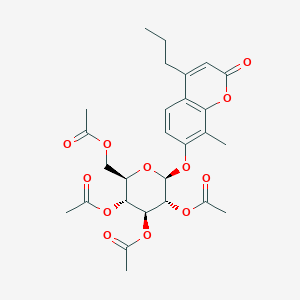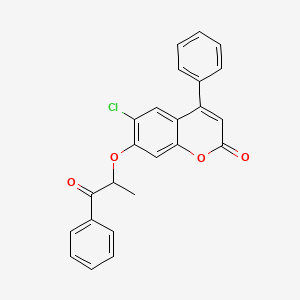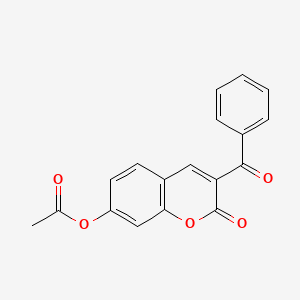
8-methyl-2-oxo-4-propyl-2H-chromen-7-yl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3,4,5-TRIS(ACETYLOXY)-6-[(8-METHYL-2-OXO-4-PROPYL-2H-CHROMEN-7-YL)OXY]OXAN-2-YL]METHYL ACETATE is a complex organic compound with a multifaceted structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3,4,5-TRIS(ACETYLOXY)-6-[(8-METHYL-2-OXO-4-PROPYL-2H-CHROMEN-7-YL)OXY]OXAN-2-YL]METHYL ACETATE typically involves multiple steps, starting with the preparation of the chromenyl derivative. This is followed by the introduction of acetoxy groups through acetylation reactions. The reaction conditions often require the use of catalysts and specific solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
[3,4,5-TRIS(ACETYLOXY)-6-[(8-METHYL-2-OXO-4-PROPYL-2H-CHROMEN-7-YL)OXY]OXAN-2-YL]METHYL ACETATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the chromenyl moiety, leading to the formation of different derivatives.
Substitution: The acetoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, with temperature, solvent, and catalyst playing crucial roles.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, [3,4,5-TRIS(ACETYLOXY)-6-[(8-METHYL-2-OXO-4-PROPYL-2H-CHROMEN-7-YL)OXY]OXAN-2-YL]METHYL ACETATE is used as a precursor for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
Biologically, this compound may be studied for its potential interactions with biological molecules. Its chromenyl moiety is of particular interest due to its presence in various bioactive compounds.
Medicine
In medicine, derivatives of this compound could be investigated for their therapeutic potential. The chromenyl structure is known for its presence in several pharmacologically active compounds, making it a candidate for drug development.
Industry
Industrially, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties may lend themselves to applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism by which [3,4,5-TRIS(ACETYLOXY)-6-[(8-METHYL-2-OXO-4-PROPYL-2H-CHROMEN-7-YL)OXY]OXAN-2-YL]METHYL ACETATE exerts its effects depends on its interaction with molecular targets. The chromenyl moiety can interact with enzymes and receptors, potentially modulating biological pathways. The acetoxy groups may also play a role in its reactivity and interaction with other molecules.
Comparison with Similar Compounds
Similar Compounds
Coumarin Derivatives: These compounds share the chromenyl structure and are known for their biological activity.
Acetoxy-Substituted Compounds: These compounds have similar functional groups and may undergo similar reactions.
Uniqueness
What sets [3,4,5-TRIS(ACETYLOXY)-6-[(8-METHYL-2-OXO-4-PROPYL-2H-CHROMEN-7-YL)OXY]OXAN-2-YL]METHYL ACETATE apart is its combination of acetoxy groups and a chromenyl moiety, providing a unique set of chemical properties and potential applications. Its structure allows for diverse chemical reactions and interactions, making it a versatile compound in scientific research and industrial applications.
Properties
Molecular Formula |
C27H32O12 |
|---|---|
Molecular Weight |
548.5 g/mol |
IUPAC Name |
[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-(8-methyl-2-oxo-4-propylchromen-7-yl)oxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C27H32O12/c1-7-8-18-11-22(32)39-23-13(2)20(10-9-19(18)23)37-27-26(36-17(6)31)25(35-16(5)30)24(34-15(4)29)21(38-27)12-33-14(3)28/h9-11,21,24-27H,7-8,12H2,1-6H3/t21-,24-,25+,26-,27-/m1/s1 |
InChI Key |
XUZASKXKTDZLAB-BYBMWWPSSA-N |
Isomeric SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2C)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2C)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![7'-[(3-chlorobenzyl)oxy]-7-methoxy-2H,2'H-3,4'-bichromene-2,2'-dione](/img/structure/B11159664.png)
![4-(4-methoxyphenyl)-7-[(3-oxobutan-2-yl)oxy]-2H-chromen-2-one](/img/structure/B11159672.png)
![N-{[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}glycine](/img/structure/B11159685.png)
![8-chloro-7-[(2-methylnaphthalen-1-yl)methoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B11159693.png)
![6-{[benzyl(methyl)amino]methyl}-5-hydroxy-4,7-dimethyl-2H-chromen-2-one](/img/structure/B11159705.png)
![3-(4-methoxyphenyl)sulfonyl-3,15-diazatetracyclo[7.7.1.02,7.010,15]heptadec-7-ene](/img/structure/B11159713.png)
![(2S)-{[(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}(phenyl)ethanoic acid](/img/structure/B11159716.png)
![(3beta)-cholest-5-en-3-yl [(6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate](/img/structure/B11159732.png)
![N-(2,5-Dichlorophenyl)-2-({4-methyl-6-oxo-6H-benzo[C]chromen-3-YL}oxy)acetamide](/img/structure/B11159739.png)
![ethyl 3-{4,8-dimethyl-7-[(2-methylallyl)oxy]-2-oxo-2H-chromen-3-yl}propanoate](/img/structure/B11159750.png)
![2,3-Dihydro-1,4-benzodioxin-3-yl-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]methanone](/img/structure/B11159755.png)
